

Comparing the efficacy of "Methyl 2-(sulfamoylmethyl)benzoate" analogs

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Compound of Interest

Compound Name:	Methyl 2-(sulfamoylmethyl)benzoate
Cat. No.:	B053720

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A Comparative Guide to the Efficacy of **Methyl 2-(sulfamoylmethyl)benzoate** Analogs as Carbonic Anhydrase IX Inhibitors

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides a detailed comparison of the efficacy of various analogs of **"Methyl 2-(sulfamoylmethyl)benzoate"** as inhibitors of Carbonic Anhydrase IX (CAIX), a key target in cancer therapy due to its role in tumor progression and pH regulation.^{[1][2][3]} This document summarizes quantitative binding affinity data, presents detailed experimental protocols, and visualizes relevant biological pathways to facilitate informed decisions in drug discovery programs.

Data Presentation: Comparative Efficacy of Analogs

The following table summarizes the observed dissociation constants ($K_{d\text{ obs}}$) of a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoate analogs against human Carbonic Anhydrase IX (hCAIX) and other isoforms for selectivity comparison. Lower K_d values indicate higher binding affinity. Data for the parent compound **"Methyl 2-(sulfamoylmethyl)benzoate"** was not available in the reviewed literature, and therefore, the analogs are compared against each other and a known CA inhibitor, acetazolamide.

Compound ID	Structure	R ²	R ⁴	X	Kd_obs (nM) for hCAIX[4] [5]	Selectivity (hCAII/hCAIX)
1	Methyl 2,4-dichloro-5-sulfamoylbenzoate	Cl	Cl	-	1500	0.04
2	Methyl 2,4-dibromo-5-sulfamoylbenzoate	Br	Br	-	1100	0.05
3b	Methyl 2-chloro-4-(methylthio)-5-sulfamoylbenzoate	Cl	SMe	-	0.20	285
4b	Methyl 2-bromo-4-(methylthio)-5-sulfamoylbenzoate	Br	SMe	-	0.12	475
5a	Methyl 4-chloro-2-(phenylthio)-5-sulfamoylbenzoate	SPh	Cl	-	2.5	24
6a	Methyl 4-bromo-2-(phenylthio)-5-	SPh	Br	-	2.2	25

	sulfamoylb enzoate					
7b	Methyl 2- chloro-4- (methylsulf onyl)-5- sulfamoylb enzoate	Cl	SO ₂ Me	-	9200	0.007
8b	Methyl 2- bromo-4- (methylsulf onyl)-5- sulfamoylb enzoate	Br	SO ₂ Me	-	6700	0.009
Acetazola mide	(Standard Inhibitor)	-	-	-	25	0.48

Note: The selectivity is calculated as the ratio of Kd_obs for hCAII to hCAIX. A higher ratio indicates greater selectivity for hCAIX over the ubiquitous hCAII isoform.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further studies.

Synthesis of Methyl 2-bromo-4-(methylthio)-5-sulfamoylbenzoate (Compound 4b)

This protocol describes a representative synthesis for one of the most potent analogs identified.

Materials:

- Methyl 2,4-dibromo-5-sulfamoyl-benzoate (2)

- Methanethiol sodium salt
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of Methyl 2,4-dibromo-5-sulfamoyl-benzoate (1 mmol) in DMSO (10 mL), add methanethiol sodium salt (1.2 mmol) and triethylamine (1.5 mmol).
- Heat the reaction mixture to 60°C and stir for 24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous mixture with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure Methyl 2-bromo-4-(methylthio)-5-sulfamoylbenzoate.

Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)

This assay determines the binding affinity of inhibitors to carbonic anhydrase by measuring the change in the protein's melting temperature (T_m) upon ligand binding.

Materials:

- Purified human carbonic anhydrase isozymes (e.g., hCAIX, hCAII)
- SYPRO Orange dye (5000x stock in DMSO)
- Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
- Test compounds (dissolved in DMSO)
- Real-time PCR instrument capable of fluorescence detection

Procedure:

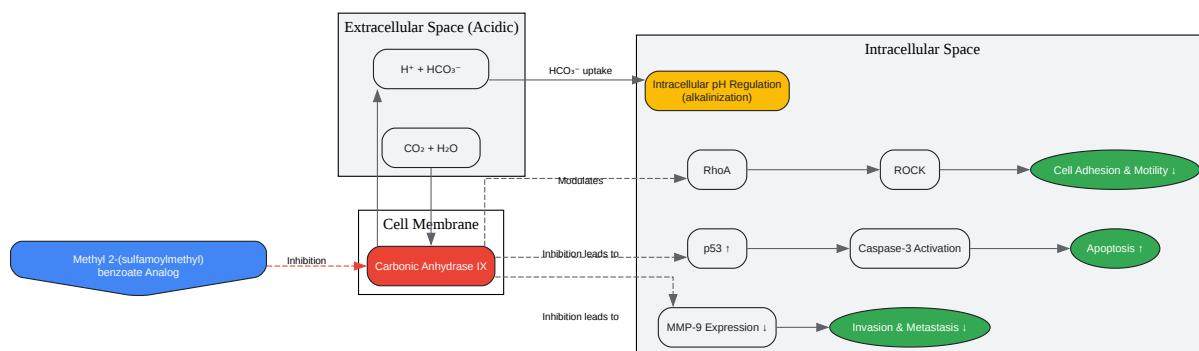
- Prepare a master mix containing the CA enzyme and SYPRO Orange dye in the assay buffer. The final concentration of the enzyme is typically 2 μ M and the dye is at a 5x final concentration.
- Dispense 19 μ L of the master mix into each well of a 96-well PCR plate.
- Add 1 μ L of the test compound solution at various concentrations (or DMSO for the control) to the respective wells.
- Seal the plate and centrifuge briefly to mix the contents.
- Place the plate in the real-time PCR instrument.
- Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring the fluorescence of the SYPRO Orange dye.
- The melting temperature (T_m) is determined from the midpoint of the resulting fluorescence curve. The change in melting temperature (ΔT_m) in the presence of the inhibitor is used to

calculate the dissociation constant (Kd).

Mandatory Visualization

Signaling Pathways Affected by Carbonic Anhydrase IX Inhibition

The following diagram illustrates the key signaling pathways modulated by the inhibition of Carbonic Anhydrase IX, leading to reduced tumor cell proliferation, migration, and invasion.

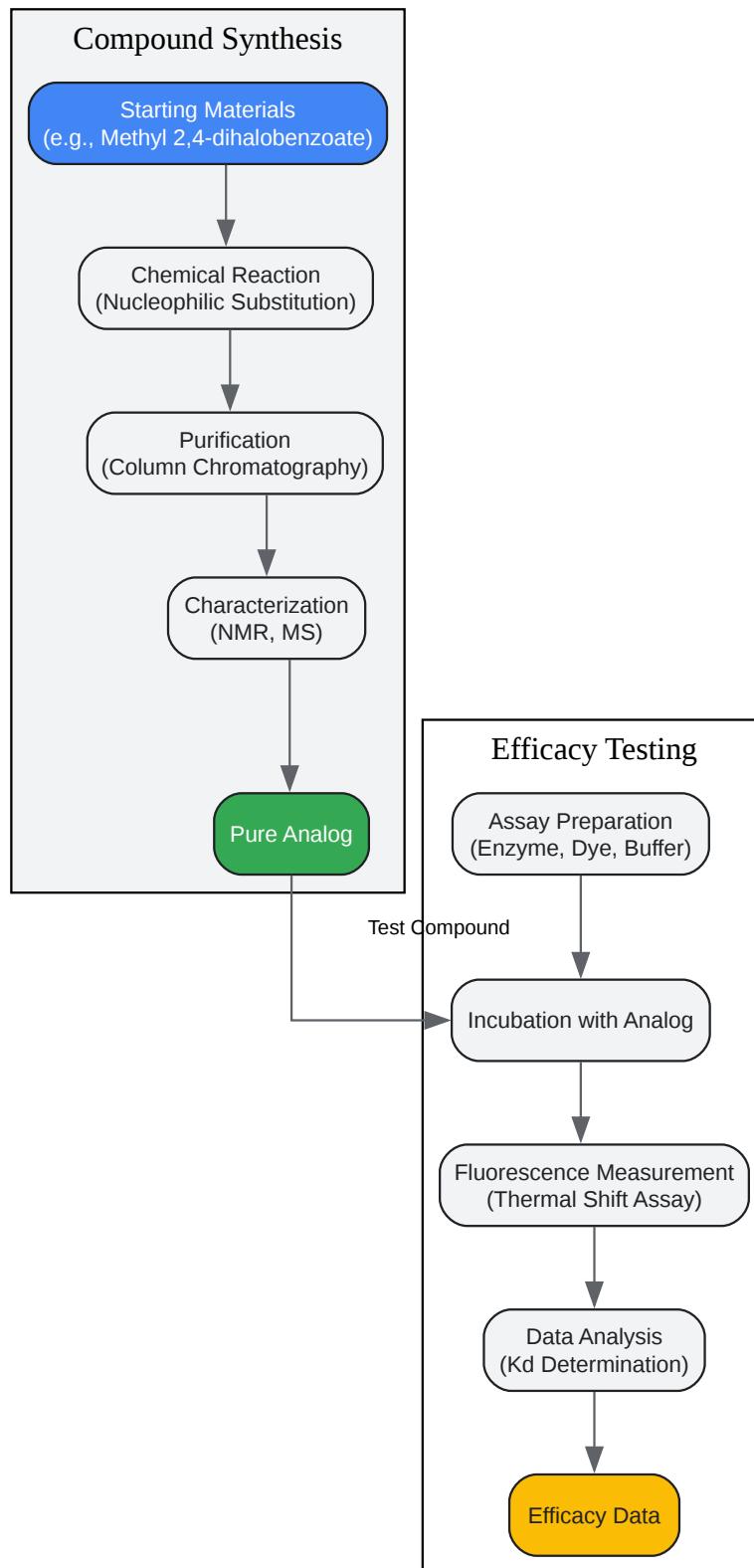


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Caption: CAIX inhibition disrupts pH homeostasis and downstream signaling pathways.

Experimental Workflow for Synthesis and Efficacy Testing

The following diagram outlines the logical workflow from the synthesis of "**Methyl 2-(sulfamoylmethyl)benzoate**" analogs to their efficacy evaluation as CAIX inhibitors.



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Caption: Workflow from analog synthesis to efficacy determination.

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